molecular formula C15H18O9 B030665 Caffeic acid 3-glucoside CAS No. 24959-81-7

Caffeic acid 3-glucoside

Cat. No. B030665
CAS RN: 24959-81-7
M. Wt: 342.3 g/mol
InChI Key: QOPSZFXPZWQLOG-VHCZEJTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Caffeic acid 3-glucoside can be synthesized through enzymatic modification involving transglucosylation. A study by (Nam et al., 2017) demonstrated the use of dextransucrase from Leuconostoc mesenteroides to modify caffeic acid with sucrose, producing caffeic acid-3-O-α-d-glucopyranoside. This enzymatic approach offers a viable method for enhancing the compound's water solubility and bioactive properties.

Molecular Structure Analysis

The molecular structure of caffeic acid 3-glucoside, identified as caffeic acid-3-O-α-d-glucopyranoside, plays a crucial role in its functional properties. The glucosylation process alters its physicochemical characteristics, improving solubility and biological activity compared to its precursor, caffeic acid.

Chemical Reactions and Properties

Caffeic acid 3-glucoside's chemical reactions primarily involve its antioxidant and anti-inflammatory activities. Its structure, featuring phenolic hydroxyl groups, allows for effective radical scavenging and interaction with cellular components to modulate oxidative stress and inflammation.

Physical Properties Analysis

The glucosylation of caffeic acid significantly enhances its water solubility. (Nam et al., 2017) reported a threefold increase in water solubility for caffeic acid-3-O-α-d-glucopyranoside compared to caffeic acid, which is critical for its application in aqueous solutions and products.

Scientific Research Applications

  • Wine Chemistry : Caffeic acid 3-glucoside has been studied for its role in the stability of hydroxycinnamic acids and their derivatives in wine, contributing to the understanding of wine chemistry and aging processes (Sáenz-Navajas, Tena, & Fernández-Zurbano, 2009).

  • Functional Applications in Food and Pharmaceuticals : Research has indicated the potential of caffeic acid-3-O-α-d-glucopyranoside in food and pharmaceutical products, particularly for its water solubility, antilipid peroxidation effect, and inhibition of colon cancer cell growth (Nam et al., 2017).

  • Protection Against Free Radicals : Caffeic acid 3-glucoside has been identified as a potential general protectant against free radicals and is involved in pathways leading to lignin synthesis and the production of secondary metabolites (Lim, Higgins, Li, & Bowles, 2003).

  • Antioxidant Properties : Found in Osmanthus fragrans flowers, caffeic acid 3-glucoside exhibits strong scavenging activity against DPPH and ABTS radicals, indicating its antioxidant potential (Li, Chai, Shen, & Li, 2017).

  • Inhibitor of Enzymes : It is a known inhibitor of hyaluronidase and butyrylcholinesterase, suggesting its therapeutic potential in various medical applications (Kubínová et al., 2019).

  • Antidiabetic Agent : Caffeic acid shows promise as an antidiabetic agent, potentially useful in suppressing the progression of type 2 diabetes and enhancing adipocyte glucose uptake, insulin secretion, and antioxidant capacity (Jung et al., 2006).

  • Applications in Color and Flavor Chemistry : The degradation of various glucosides by caffeic acid o-quinone, such as pelargonidin and cyanidin 3-glucoside, reveals its impact on color and flavor in food chemistry (Kader et al., 2001; Kader, Irmouli, Zitouni, Nicolas, & Metche, 1999).

  • Enhancing Water Solubility and Antioxidative Properties : Caffeic acid 3-glucoside enhances the solubility of caffeic acid in water without losing its antioxidative and antimutagenic properties (Nishimura, Kometani, Takii, Terada, & Okada, 1995).

  • Reducing Lipid Accumulation in Adipocytes : It reduces lipid accumulation, reactive oxygen species formation, and mitochondrial transmembrane potential alterations in adipocytes (Dantas et al., 2018).

  • Anticancer Activity : While caffeic acid glucoside showed weak anticancer activity on specific cell lines, caffeic acid itself possessed a higher anticancer effect (Al-Taweel et al., 2015).

  • Industrial Applications : Enzymatic production of caffeic acid glucosides may have potential industrial applications due to their low solubility and stability (Shin, Cheong, Lee, & Kim, 2009).

  • Natural Product in Vegetables : It is found in cabbage leaves, suggesting potential health benefits (Nielsen, Olsen, & Petersen, 1993).

  • Anti-inflammatory Effects : Certain glucosides of caffeic acid have superior anti-inflammatory effects and improved cytotoxicity compared to their parent compound, indicating their potential as therapeutic drug candidates (Li et al., 2019).

Safety And Hazards

The safety data sheet for Caffeic Acid 3-β-D-Glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-7(1-3-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPSZFXPZWQLOG-VHCZEJTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415187
Record name Caffeic acid 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeic acid 3-glucoside

CAS RN

24959-81-7
Record name Caffeic acid 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caffeic acid 3-glucoside
Reactant of Route 2
Caffeic acid 3-glucoside
Reactant of Route 3
Caffeic acid 3-glucoside
Reactant of Route 4
Caffeic acid 3-glucoside
Reactant of Route 5
Caffeic acid 3-glucoside
Reactant of Route 6
Caffeic acid 3-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.